

An In-Depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Cat. No.:	B183267

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

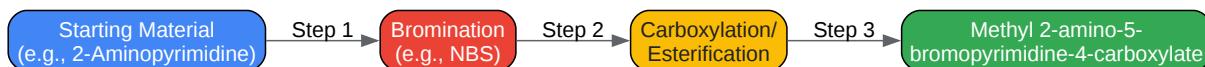
Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a substituted pyrimidine derivative that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its chemical structure, featuring a pyrimidine core functionalized with an amino group, a bromine atom, and a methyl carboxylate, makes it a highly versatile synthetic intermediate. The strategic placement of these functional groups provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and applications, tailored for professionals in the pharmaceutical and life sciences sectors.

The Chemical Abstracts Service (CAS) has assigned the number 1034737-23-9 to **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**. This unique identifier is crucial for accurately identifying the compound in databases, publications, and commercial listings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**.

Property	Value	Source
CAS Number	1034737-23-9	
Molecular Formula	C7H7BrN2O2	Inferred from name
Molecular Weight	232.04 g/mol	
Appearance	Typically a solid, powder or crystalline form	[1]
Purity	Often available at $\geq 98\%$	[2]


Synthesis and Methodologies

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry. While specific, detailed synthetic routes for **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** are not extensively documented in publicly available literature, general methods for the synthesis of substituted pyrimidines can be adapted. One common approach involves the condensation of a three-carbon component with an amidine.

A plausible synthetic pathway could start from a more readily available precursor like 2-aminopyrimidine. Bromination of the pyrimidine ring, often using a reagent like N-bromosuccinimide (NBS), can introduce the bromine atom at the 5-position.[\[3\]](#) Subsequent steps would involve the introduction of the carboxylate group at the 4-position, which can be a more complex transformation.

Illustrative Synthetic Workflow

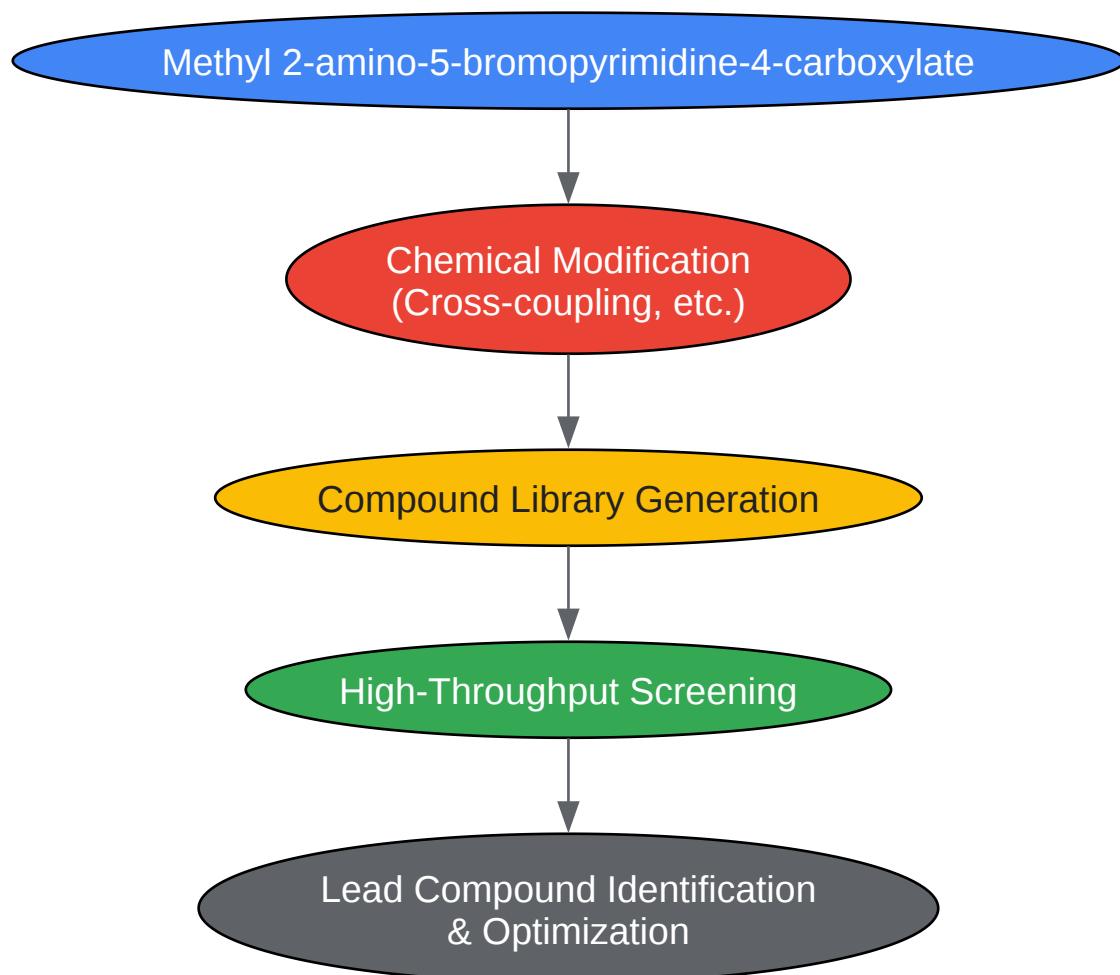
The following diagram illustrates a generalized synthetic workflow for producing substituted pyrimidines, which could be conceptually applied to the synthesis of **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.^[4] The unique substitution pattern of **Methyl 2-amino-5-bromopyrimidine-4-carboxylate** makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications.


The presence of the bromine atom is particularly significant as it allows for facile modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.^[5] This enables the introduction of a wide range of substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The amino group can also be functionalized to further expand the chemical diversity of the resulting molecules.

Derivatives of similar 2-aminopyrimidines have been investigated for a variety of therapeutic areas, including:

- Oncology: As inhibitors of kinases and other key proteins involved in cell cycle regulation and signal transduction.^[6]
- Infectious Diseases: As antiviral and antibacterial agents.^{[7][8]}
- Inflammatory Conditions: As modulators of inflammatory pathways.^[5]

Logical Relationship in Drug Development

The following diagram illustrates the central role of this compound as a building block in the drug discovery process.

Click to download full resolution via product page

Caption: Role as an intermediate in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **Methyl 2-amino-5-bromopyrimidine-4-carboxylate**. While a specific safety data sheet (SDS) for this exact compound is not readily available in the search results, general safety guidelines for similar brominated and amino-substituted heterocyclic compounds should be followed.

General Handling Precautions:

- Use in a well-ventilated area or under a fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place.

For related compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been noted.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure provides a platform for generating diverse molecular architectures, making it a key intermediate for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [fishersci.com](#) [fishersci.com]
- 2. [chemimpex.com](#) [chemimpex.com]
- 3. 2-Amino-5-bromopyrimidine synthesis - [chemicalbook](#) [chemicalbook.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - [PMC](#) [pmc.ncbi.nlm.nih.gov]
- 5. [nbinno.com](#) [nbinno.com]
- 6. [benchchem.com](#) [benchchem.com]

- 7. nbino.com [nbino.com]
- 8. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Methyl 4-amino-5-bromopyridine-3-carboxylate | C7H7BrN2O2 | CID 72183373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-amino-5-bromopyrimidine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183267#methyl-2-amino-5-bromopyrimidine-4-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com